1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
Overview
Description
Synthesis Analysis
The synthesis of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose and its derivatives involves multiple steps, including acetylation, anomerization, and condensation reactions. These processes are carefully controlled to achieve the desired configuration and yield of the product. For instance, the preparation of alpha and beta anomers based on anomerization and kinetic acetylation has been demonstrated, highlighting the significance of the starting material's configuration on the final product's structure (Liu et al., 2005).
Molecular Structure Analysis
Crystallographic studies provide detailed insights into the molecular structure of this compound derivatives. The crystal structure of related compounds has been solved, revealing the conformation of the pyranose rings and the spatial arrangement of acetyl groups, which are crucial for understanding the molecule's reactivity and interaction with other molecules (Srikrishnan & An, 1988).
Scientific Research Applications
Preparation and Anomerization Studies
A study by Liu et al. (2005) focuses on the preparation of alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose. This research highlights an interesting anomerization phenomenon of 4-chloro-4-deoxy-d-galactose, where the molar ratio of alpha and beta anomers in solution reaches a dynamic equilibrium. The acetylation of 4-chloro-4-deoxy-d-galactopyranose is kinetically controlled, and this process's outcome depends on the starting galactose's configuration. The influence of chloro and O-acetyl groups on the galactopyranose ring conformations is also discussed, providing insights into the stereochemical aspects of carbohydrate chemistry (Liu, Zhang, Liu, & Song, 2005).
Synthesis of Complex Carbohydrates
Doboszewski and Zamojski (1984) reported the synthesis of 2-O-α-D-galactopyranosyl-D-galactopyranose by condensation involving 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose. This process illustrates the compound's utility in constructing complex carbohydrate structures, which are crucial for understanding biological recognition and interaction mechanisms at the molecular level (Doboszewski & Zamojski, 1984).
Crystal Structure Analysis
The crystal structures of O-acetylated 2-acylamino-2-deoxy-D-galactose derivatives, including 1,3,4,6-tetra-O-acetyl-2-deoxy-alpha-D-galactopyranoside, were determined by Mikeska et al. (2003). This study provides valuable information on the structural aspects of acylated carbohydrates and their implications for molecular design and interaction studies (Mikeska, Nieger, Mansikkamäki, Daniels, & Kolter, 2003).
Synthesis of Glycosyl Donors
Ohlsson and Magnusson (2000) described the transformation of 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose into various anomerically-activated galabiosides. This work underscores the significance of this compound and its derivatives in synthesizing galactose-containing oligosaccharides, which are pivotal for studying carbohydrate-based interactions in biological systems (Ohlsson & Magnusson, 2000).
Mechanism of Action
Target of Action
1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose, also known as 1,3,4,6-TETRA-O-ACETYL-A-D-GALACTOPYRANOSE, is a synthetic compound that is primarily used as an intermediate in the synthesis of various biochemical compounds . It is often used in carbohydrate chemistry for the preparation of differentially substituted synthetic intermediates .
Mode of Action
The compound acts as a building block in the synthesis of various biochemical compounds . It is involved in regioselective, partial protection, an important transformation in carbohydrate chemistry . This compound can rapidly isomerize into its more stable hemiacetal counterpart .
Biochemical Pathways
It is known to be used in the synthesis of disaccharides and d-glucose6-phosphate . It is also used as an intermediate in the preparation of beta-glucosides .
Result of Action
The primary result of the action of this compound is the synthesis of various biochemical compounds. It is used as a building block in the synthesis of disaccharides and D-glucose6-phosphate , and as an intermediate in the preparation of beta-glucosides .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is known to rapidly isomerize into its more stable hemiacetal counterpart . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and pH.
Safety and Hazards
Future Directions
The future directions for the use of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose in research and industry are promising. Its wide applications in organic synthesis make it a valuable compound in various fields . Further optimization of its synthesis process could lead to more efficient production methods .
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHJRVMGYVXKK-RGDJUOJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416225 | |
Record name | STK366747 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56822-34-5 | |
Record name | STK366747 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How is 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose utilized in the synthesis of more complex carbohydrates?
A: 1,3,4,6-Tetra-O-acetyl-α-D-galactopyranose serves as a valuable starting material for synthesizing complex oligosaccharides. A study [] demonstrated its use in preparing a glycosyl bromide derivative using benzyl trifluoromethanesulfonate. This derivative can then be used in glycosylation reactions to build larger carbohydrate structures. Another study [] explored its reaction with methyl sulphoxide-acetic anhydride, which unexpectedly yielded kojic acid diacetate instead of the anticipated product. This highlights the importance of understanding reaction conditions when using this compound.
Q2: What are the advantages of using 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose in oligosaccharide synthesis compared to other similar compounds?
A: Researchers in [] specifically chose 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose to synthesize glycosyl chlorides that could be further coupled with 4,6-O-substituted derivatives of methyl 2-acetamido-2-deoxy-α-D-glucopyranoside. This choice was made because these specific building blocks are essential components in the synthesis of ligands related to the O-specific antigen of type 1 Shigella dysenteriae. Therefore, the advantage lies in its direct relevance to the target structure and its ability to be chemically modified into suitable glycosyl donors for specific glycosylation reactions.
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